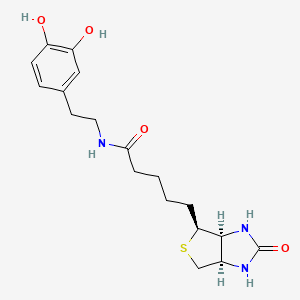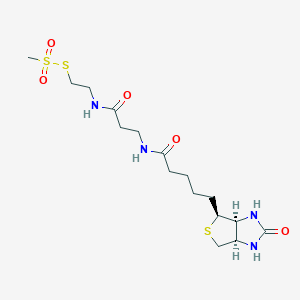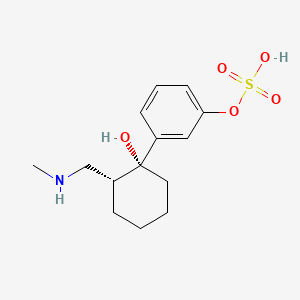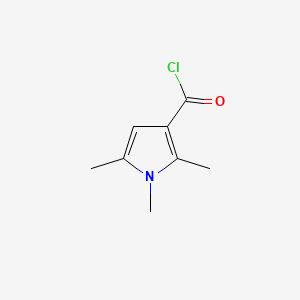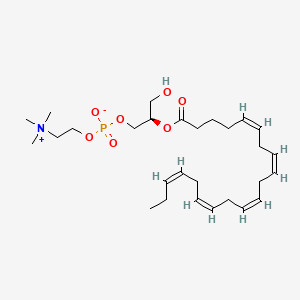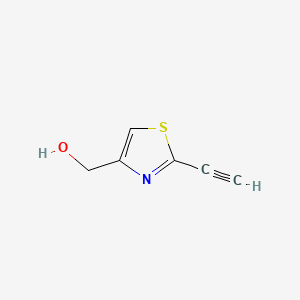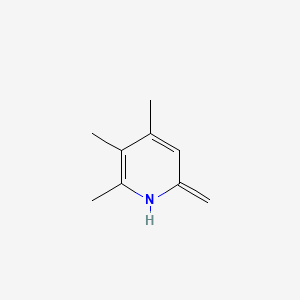
cis-ent-Tadalafil-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-ent-Tadalafil-d3: is a deuterium-labeled derivative of cis-ent-Tadalafil. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-ent-Tadalafil-d3 involves the incorporation of deuterium into the cis-ent-Tadalafil molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve:
Deuteration of Starting Materials: Using deuterated reagents to introduce deuterium atoms into the starting materials.
Coupling Reactions: Forming the core structure of this compound through coupling reactions.
Purification: Isolating and purifying the final product using techniques such as chromatography
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterated reagents.
Automated Synthesis: Employing automated systems to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product
Analyse Des Réactions Chimiques
Types of Reactions: cis-ent-Tadalafil-d3 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific atoms or groups within the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Applications De Recherche Scientifique
cis-ent-Tadalafil-d3 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new drugs by providing insights into their pharmacokinetic and metabolic profiles.
Environmental Studies: Used to trace the fate and transport of pharmaceuticals in the environment
Mécanisme D'action
cis-ent-Tadalafil-d3 exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle tissue. The increased levels of cGMP result in vasodilation and improved blood flow, which is particularly beneficial in conditions such as erectile dysfunction and pulmonary arterial hypertension .
Comparaison Avec Des Composés Similaires
cis-ent-Tadalafil: The non-deuterated form of cis-ent-Tadalafil-d3.
Tadalafil: A widely used PDE5 inhibitor for the treatment of erectile dysfunction and pulmonary arterial hypertension.
Sildenafil: Another PDE5 inhibitor with similar applications but different pharmacokinetic properties .
Uniqueness: this compound is unique due to the incorporation of deuterium, which can significantly alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research, particularly in the study of drug metabolism and pharmacokinetics .
Propriétés
Numéro CAS |
1329799-70-3 |
|---|---|
Formule moléculaire |
C22H19N3O4 |
Poids moléculaire |
392.429 |
InChI |
InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1/i1D3 |
Clé InChI |
WOXKDUGGOYFFRN-ATUCCMFHSA-N |
SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Synonymes |
6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione; (6S-cis)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-_x000B_hexahydro-2-(methyl-d3)pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



